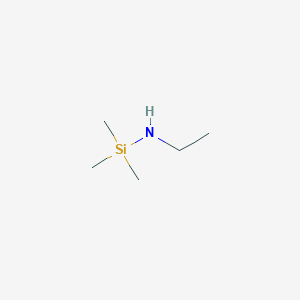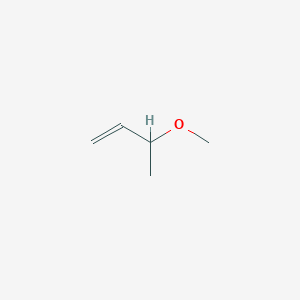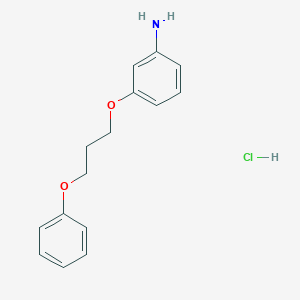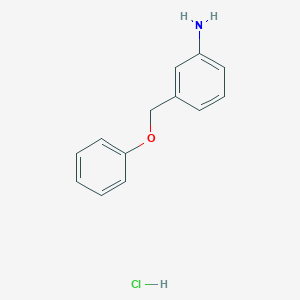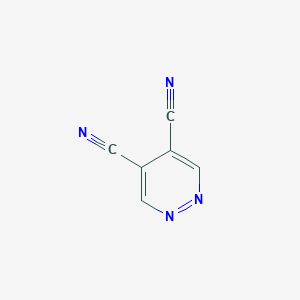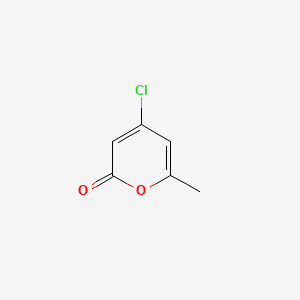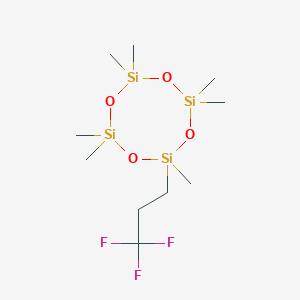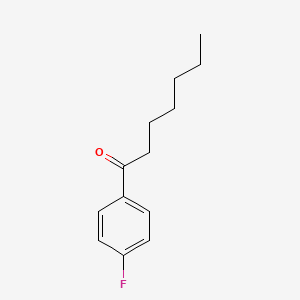
1-Heptanone, 1-(4-fluorophenyl)-
Übersicht
Beschreibung
1-Heptanone, 1-(4-fluorophenyl)- is an organic compound with the molecular formula C13H17FO It is a ketone that features a heptanone backbone with a fluorophenyl group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Heptanone, 1-(4-fluorophenyl)- can be synthesized through several methods. One common approach involves the reaction of heptanoyl chloride with phenol in the presence of aluminum chloride in methylene chloride. This reaction typically takes around 14 hours at room temperature . Another method involves the reaction of enanthic acid with phenol in the presence of zinc chloride .
Industrial Production Methods: Industrial production of 1-Heptanone, 1-(4-fluorophenyl)- often employs similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-Heptanone, 1-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction:
- Reduction of 1-Heptanone, 1-(4-fluorophenyl)- can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution:
- The fluorophenyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can introduce a nitro group to the aromatic ring using concentrated nitric acid and sulfuric acid.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Concentrated nitric acid, sulfuric acid.
Major Products:
- Oxidation: Carboxylic acids.
- Reduction: Alcohols.
- Substitution: Nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Heptanone, 1-(4-fluorophenyl)- has diverse applications in scientific research:
Chemistry:
- It is used as a starting material for the synthesis of more complex organic molecules.
- It serves as a model compound in studies of ketone reactivity and mechanisms.
Biology:
- This compound is utilized in studies of enzyme-catalyzed reactions involving ketones.
- It is also used in research on the metabolic pathways of fluorinated organic compounds.
Medicine:
- Potential applications in drug development due to its unique chemical structure.
- It may serve as a lead compound for the synthesis of pharmaceuticals targeting specific biological pathways.
Industry:
- Used in the production of specialty chemicals and intermediates.
- It has potential applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Heptanone, 1-(4-fluorophenyl)- involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The fluorophenyl group can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule.
Molecular Targets and Pathways:
- Enzymes that catalyze reactions involving ketones.
- Biological pathways involving the metabolism of fluorinated compounds.
Vergleich Mit ähnlichen Verbindungen
- 1-Heptanone: Lacks the fluorophenyl group, resulting in different reactivity and applications.
- 1-(4-Chlorophenyl)-1-heptanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
- 1-(4-Bromophenyl)-1-heptanone: Contains a bromine atom, which affects its reactivity and potential applications.
Uniqueness:
- The presence of the fluorophenyl group in 1-Heptanone, 1-(4-fluorophenyl)- imparts unique electronic properties, making it distinct from its analogs with different halogen substitutions. This can influence its reactivity, stability, and potential applications in various fields.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLBFDHIAHPUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474100 | |
| Record name | 1-Heptanone, 1-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-85-4 | |
| Record name | 1-Heptanone, 1-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


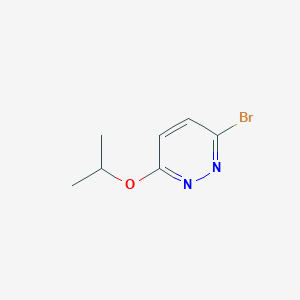
![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3048535.png)
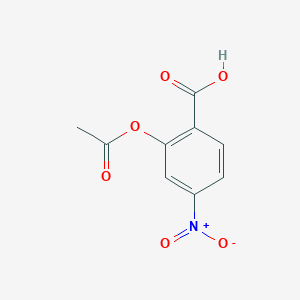
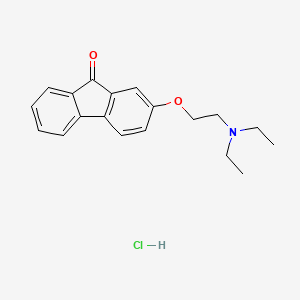
![2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester](/img/structure/B3048539.png)
